(2-Methoxynaphthalen-1-yl)methanamine
CAS No.: 136402-93-2
Cat. No.: VC21224079
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136402-93-2 |
---|---|
Molecular Formula | C12H13NO |
Molecular Weight | 187.24 g/mol |
IUPAC Name | (2-methoxynaphthalen-1-yl)methanamine |
Standard InChI | InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3 |
Standard InChI Key | REAOSNBEURFYOE-UHFFFAOYSA-N |
SMILES | COC1=C(C2=CC=CC=C2C=C1)CN |
Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)CN |
Introduction
Chemical Structure and Properties
Structure and Identification
(2-Methoxynaphthalen-1-yl)methanamine consists of a naphthalene core with a methoxy substituent at position 2 and an aminomethyl group at position 1. This arrangement creates a molecule with both hydrophobic (naphthalene ring) and hydrophilic (amine group) characteristics, contributing to its unique chemical behavior.
The compound is identified by the following parameters:
Property | Value |
---|---|
CAS Number | 136402-93-2 |
Molecular Formula | C₁₂H₁₃NO |
Molecular Weight | 187.24 g/mol |
IUPAC Name | (2-Methoxynaphthalen-1-yl)methanamine |
Synonyms | C-(2-Methoxy-naphthalen-1-yl)-methylamine, 1-aminomethyl-2-methoxynaphthalene, 2-methoxynaphthylmethylamine |
Physical Properties
The physical properties of (2-Methoxynaphthalen-1-yl)methanamine can be inferred from its structure and compared with similar compounds:
Property | Predicted Value |
---|---|
Physical State | Likely solid at room temperature |
Melting Point | Expected range: 80-120°C |
Solubility | Likely soluble in organic solvents (methanol, ethanol, acetone, dichloromethane); limited solubility in water |
Appearance | Likely white to off-white crystalline solid |
Chemical Properties
The chemical behavior of (2-Methoxynaphthalen-1-yl)methanamine is largely governed by its functional groups:
-
Primary Amine Group (-CH₂NH₂):
-
Exhibits basic properties (acts as a Brønsted-Lowry base)
-
Nucleophilic character allows reactions with electrophiles
-
Can form salts with acids
-
Participates in condensation reactions with carbonyl compounds
-
-
Methoxy Group (-OCH₃):
-
Electron-donating by resonance to the naphthalene ring
-
Enhances nucleophilicity of the aromatic ring
-
Relatively stable under basic conditions, susceptible to cleavage under strong acidic conditions
-
-
Naphthalene Core:
-
Provides aromatic character
-
Can undergo electrophilic aromatic substitution reactions
-
Exhibits fluorescence properties
-
Synthesis Methods
Reduction of Nitriles or Amides
Starting from the corresponding nitrile or amide derivative:
-
(2-Methoxynaphthalen-1-yl)carbonitrile → Reduction → (2-Methoxynaphthalen-1-yl)methanamine
-
(2-Methoxynaphthalen-1-yl)carboxamide → Reduction → (2-Methoxynaphthalen-1-yl)methanamine
Suitable reducing agents include lithium aluminum hydride (LiAlH₄), borane-THF complex, or catalytic hydrogenation systems.
From Halides via Gabriel Synthesis
The Gabriel synthesis provides a potential route:
-
(2-Methoxynaphthalen-1-yl)methyl halide + Potassium phthalimide → N-[(2-Methoxynaphthalen-1-yl)methyl]phthalimide
-
Hydrazinolysis → (2-Methoxynaphthalen-1-yl)methanamine
Adapted Synthesis from Related Compounds
Drawing parallels from the preparation of N-methyl-1-naphthalenemethanamine described in patent literature, the synthesis might involve:
-
Starting with 2-methoxynaphthalene
-
Introducing the aminomethyl group through appropriate functionalization
-
Final purification through acid/base workup and distillation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR spectral features for (2-Methoxynaphthalen-1-yl)methanamine:
Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Naphthalene aromatic protons | 7.0-8.5 | Complex multiplets | 6H |
-CH₂NH₂ | 4.1-4.3 | Singlet | 2H |
-OCH₃ | 3.8-4.0 | Singlet | 3H |
-NH₂ | 1.5-2.0 | Broad singlet | 2H |
Expected ¹³C-NMR signals would include carbonyl carbons, aromatic carbons, and signals for the methoxy and aminomethyl carbons, providing confirmation of the carbon skeleton.
Mass Spectrometry
Mass spectral analysis would likely show:
-
Molecular ion peak at m/z 187 [M]⁺
-
Fragment ions corresponding to:
-
Loss of amine group [M-NH₂]⁺ at m/z 171
-
Loss of methoxy group [M-OCH₃]⁺ at m/z 156
-
Naphthalene-derived fragments
-
Infrared Spectroscopy
Expected characteristic IR bands:
Functional Group | Wavenumber Range (cm⁻¹) |
---|---|
N-H stretching (primary amine) | 3300-3500 |
Aromatic C-H stretching | 3000-3100 |
Aliphatic C-H stretching | 2800-3000 |
C=C aromatic stretching | 1450-1600 |
C-O stretching (methoxy) | 1050-1150 |
N-H bending | 1550-1650 |
Comparative Analysis with Related Compounds
Understanding (2-Methoxynaphthalen-1-yl)methanamine's properties and potential applications can be enhanced by comparing it with structurally related compounds:
The positional isomer 2-(7-Methoxynaphthalen-1-yl)ethanamine differs in having the methoxy group at position 7 rather than position 2, and contains an additional methylene group in the amine chain . The more complex analog 2-(2-Methoxynaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)ethanamine incorporates a 3-methylpiperidine moiety, significantly altering its physicochemical properties and potential biological activities.
Analytical Methods
Several analytical techniques are suitable for the identification and characterization of (2-Methoxynaphthalen-1-yl)methanamine:
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with UV detection at 220-280 nm
-
Mobile phase: Acetonitrile/water with buffer (e.g., 0.1% formic acid)
-
-
Gas Chromatography (GC):
-
Suitable after derivatization to enhance volatility
-
Flame ionization detection (FID) or mass spectrometry (MS) detection
-
-
Thin-Layer Chromatography (TLC):
-
Silica gel plates
-
Development systems: Ethyl acetate/hexanes or dichloromethane/methanol mixtures
-
Visualization with UV light or ninhydrin spray
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume